molecular formula C26H21NO7 B2672171 methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate CAS No. 951985-04-9

methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate

Cat. No.: B2672171
CAS No.: 951985-04-9
M. Wt: 459.454
InChI Key: FPLJZIYVDWZQFV-UHFFFAOYSA-N
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Description

Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate is a synthetic small molecule featuring a chromen-4-one (coumarin derivative) core substituted with methoxy and methyl groups at positions 7 and 2, respectively. The chromenone moiety is linked via an ether-oxygen to a benzamide group, which is further connected to a methyl benzoate ester (Figure 1).

Properties

IUPAC Name

methyl 2-[[4-(7-methoxy-2-methyl-4-oxochromen-3-yl)oxybenzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO7/c1-15-24(23(28)20-13-12-18(31-2)14-22(20)33-15)34-17-10-8-16(9-11-17)25(29)27-21-7-5-4-6-19(21)26(30)32-3/h4-14H,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLJZIYVDWZQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate, with the CAS number 951985-04-9, is a synthetic compound notable for its potential biological activities. This compound belongs to the class of benzamides and features a chromen-4-one core structure, which is often associated with various therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C26H21NO7, with a molecular weight of 459.4 g/mol. The structure includes a chromenone moiety that contributes to its biological properties.

PropertyValue
Molecular FormulaC26H21NO7
Molecular Weight459.4 g/mol
CAS Number951985-04-9

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

  • Bacterial Activity :
    • The compound demonstrated bactericidal effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM for Staphylococcus and 62.5 to 125 μM for Enterococcus .
    • It was found to inhibit biofilm formation effectively, reducing biofilm mass by up to 90% in certain strains .
  • Fungal Activity :
    • In antifungal assays, the compound showed moderate activity against Candida species and other fungal pathogens, indicating its potential as a broad-spectrum antifungal agent .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of protein synthesis and nucleic acid production in bacterial cells, which leads to cell death. This mode of action is crucial for developing new antimicrobial agents in an era of increasing antibiotic resistance .

Case Studies

Several studies have investigated the biological activity of similar compounds within the same chemical class:

  • Study on Biofilm Inhibition :
    • A study evaluated the efficacy of methyl 2-(4-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate in inhibiting biofilm formation in clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a significant reduction in biofilm formation compared to control groups .
  • Comparative Analysis :
    • In comparative studies with established antibiotics like ciprofloxacin, methyl 2-(4-(7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate exhibited lower MIC values against certain strains, suggesting it could be a viable alternative or adjunct therapy in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include chromenone derivatives and benzamido-benzoate esters described in the literature. Key comparisons are outlined below:

Compound Core Structure Substituents Key Properties Reference
Methyl 2-(4-((7-methoxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzamido)benzoate Chromenone + benzamido-benzoate 7-methoxy, 2-methyl (chromenone); methyl ester (benzoate) Likely solid, moderate polarity N/A
Compounds C1–C7 (e.g., C6: 4-methoxyphenyl quinoline) Quinoline + benzoyl-piperazine Halogens (Br, Cl, F), methoxy, methylthio, trifluoromethyl (quinoline/benzoyl) Yellow/white solids; characterized by NMR/HRMS
Methyl 4-benzamido-3-(trifluoromethoxy)benzoate (3m) Benzamido-benzoate Trifluoromethoxy (electron-withdrawing) 79% yield; purity validated by NMR/MS
Methyl 4-((N-(2-oxo-2-(p-tolylamino)ethyl)benzamido)methyl)benzoate (3j) Benzamido-benzoate p-Tolylamino (electron-donating) 71% yield; mp 153°C; 98.8% purity

Key Observations:

  • Chromenone vs. Quinoline Cores: The target compound’s chromenone core differs from the quinoline-based derivatives (C1–C7) in electronic and steric profiles. Chromenones exhibit strong UV absorption and fluorescence, whereas quinolines are more rigid and often used in metal coordination studies .
  • Conversely, trifluoromethoxy substituents (as in 3m ) reduce electron density, increasing metabolic stability.
  • Ester Functionality : The methyl benzoate ester in the target compound is a common feature in prodrugs, as seen in tribenuron-methyl (a sulfonylurea herbicide) and imazamethabenz-methyl (a pesticide) . Hydrolysis of this ester could modulate bioavailability, similar to deprotection steps described for HDAC ligands .

Physicochemical Properties

  • Melting Points and Purity : While direct data for the target compound are unavailable, analogues like 3j (mp 153°C, 98.8% purity ) and C1–C7 (yellow/white solids ) suggest that the target is likely a crystalline solid with a melting point >150°C.
  • Synthetic Yield: The target compound’s synthesis may align with moderate yields (e.g., 45–79%) observed for benzamido-benzoates , depending on the complexity of chromenone functionalization.

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